2-Chloro-6-(2-chlorophenyl)pyridine
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Overview
Description
2-Chloro-6-(2-chlorophenyl)pyridine is an organic compound that belongs to the class of chlorinated pyridines It is characterized by the presence of two chlorine atoms, one attached to the pyridine ring and the other to the phenyl ring
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those with similar structures, often bind with high affinity to multiple receptors . These receptors can play a crucial role in various biological activities.
Mode of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are typically the result of the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, often resulting in a broad spectrum of biological activities . These effects can include the inhibition of key inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are typically the result of the compound’s interaction with its targets, leading to changes in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-chlorophenyl)pyridine typically involves the chlorination of 2-phenylpyridine. One common method is the reaction of 2-phenylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2-chlorophenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: The major product is the corresponding N-oxide.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
2-Chloro-6-(2-chlorophenyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methylpyridine
- 2-Chloro-6-(trichloromethyl)pyridine
- 6-Chloropyridine-2-carbonitrile
Uniqueness
2-Chloro-6-(2-chlorophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorination on both the pyridine and phenyl rings differentiates it from other chlorinated pyridines, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-6-(2-chlorophenyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N/c12-9-5-2-1-4-8(9)10-6-3-7-11(13)14-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHVZQSTKSYKQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
557111-94-1 |
Source
|
Record name | 2-chloro-6-(2-chlorophenyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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